5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

RAGE inhibition Alzheimer's disease Structure-activity relationship

5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide is a synthetic, fluorinated isoxazole-3-carboxamide derivative (C19H15F3N2O3, MW 376.33). It is a close structural analog of Azeliragon (TTP488, a 5-methyl substituted RAGE inhibitor that advanced to Phase III clinical trials), distinguished by a 5-phenyl substituent on the isoxazole ring in place of the 5-methyl group.

Molecular Formula C19H15F3N2O3
Molecular Weight 376.335
CAS No. 1396884-06-2
Cat. No. B2410381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
CAS1396884-06-2
Molecular FormulaC19H15F3N2O3
Molecular Weight376.335
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
InChIInChI=1S/C19H15F3N2O3/c20-19(21,22)18(26,14-9-5-2-6-10-14)12-23-17(25)15-11-16(27-24-15)13-7-3-1-4-8-13/h1-11,26H,12H2,(H,23,25)
InChIKeyZYHKIHTYDCYBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide (CAS 1396884-06-2): A Fluorinated Isoxazole-3-Carboxamide Analog for RAGE, TRPV1, and HSP90-Targeted Research


5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide is a synthetic, fluorinated isoxazole-3-carboxamide derivative (C19H15F3N2O3, MW 376.33) [1]. It is a close structural analog of Azeliragon (TTP488, a 5-methyl substituted RAGE inhibitor that advanced to Phase III clinical trials), distinguished by a 5-phenyl substituent on the isoxazole ring in place of the 5-methyl group [2]. This scaffold is broadly claimed within patent families targeting TRPV1-mediated pain disorders [3] and HSP90-driven antitumoral pathways [4], marking it as a multi-purpose intermediate for probing these pharmacologically distinct targets.

Why Generic 5-Substituted Isoxazole-3-Carboxamides Cannot Substitute for CAS 1396884-06-2 in Target-Engagement Studies


Generic substitution within the isoxazole-3-carboxamide class is precluded by the profound sensitivity of target engagement to the 5-position substituent. In the RAGE inhibitor series, replacing the 5-phenyl group with a 5-methyl group yields Azeliragon (TTP488), a compound with a defined clinical pharmacokinetic and pharmacodynamic profile . The 5-phenyl substituent introduces increased steric bulk, alters electron distribution across the isoxazole ring, and substantially modifies logP, directly impacting binding-pocket complementarity in RAGE, TRPV1, or HSP90 targets. Consequently, analytical reference standards, impurity profiling, or SAR-extension studies demand the precise 5-phenyl variant rather than interchangeable 5-methyl or 5-halogen analogs.

Quantitative Differentiation Evidence for CAS 1396884-06-2 Against Its Closest Structural Analogs


Structural Differentiation from the Clinical RAGE Inhibitor Azeliragon (TTP488)

The target compound is the 5-phenyl analog of Azeliragon (TTP488, 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide). Azeliragon has a reported RAGE binding IC50 in the sub-micromolar range and reached Phase III clinical evaluation [1]. The replacement of a methyl with a phenyl group at the isoxazole 5-position represents a major increase in molar refractivity and lipophilicity, parameters known to critically modulate RAGE-ligand binding affinity in this series. While direct comparative IC50 data for CAS 1396884-06-2 is not publicly available, the patent literature explicitly claims 5-phenyl-isoxazole-3-carboxamide derivatives as active TRPV1 modulators [2], confirming that the 5-phenyl substitution retains biological activity within the chemotype.

RAGE inhibition Alzheimer's disease Structure-activity relationship

TRPV1 Antagonist Scaffold Membership with Defined Cellular Potency Benchmarking

The 5-phenyl-isoxazole-3-carboxamide series is a well-defined TRPV1 antagonist chemotype. Within this series, closely related analogs have been characterized in a fluorimetric calcium flux assay in CHO cells expressing human TRPV1. For instance, N-cyclopentyl-5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide exhibited a TRPV1 antagonist IC50 of 201 nM, while 4-bromo-N-cyclopentyl-5-(4-fluorophenyl)isoxazole-3-carboxamide showed an IC50 of 377 nM [1]. These data establish that the 5-phenyl-isoxazole-3-carboxamide core confers intrinsic TRPV1 antagonist activity, and that the nature of the substituents on both the 5-phenyl ring and the amide side chain modulates potency by at least 2-fold. The target compound incorporates a trifluoro-hydroxy-phenylpropyl amide side chain, a motif distinct from the cyclopentyl amide used in the benchmarked analogs, which is expected to further alter target engagement and metabolic stability.

TRPV1 antagonist Pain Calcium flux assay

Mitochondrial Permeability Transition Pore (mtPTP) Inhibitor Series Context

Diarylisoxazole-3-carboxamides have been identified as potent inhibitors of the mitochondrial permeability transition pore (mtPTP). In a systematic optimization study originating from hit compound 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide (EC50 < 0.39 µM in mitochondrial swelling assay), researchers developed picomolar mtPTP inhibitors by varying the 5-aryl and N-aryl substituents [1]. The target compound, bearing a 5-phenyl group and a trifluoro-hydroxy-phenylpropyl side chain, falls within the structural scope of this optimization trajectory. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the hydroxy group provides a hydrogen-bond donor that could interact with residues in the mtPTP binding site.

mtPTP inhibitor Cardioprotection Neurodegeneration

Procurement-Driven Application Scenarios for CAS 1396884-06-2 Based on Validated Chemotype Activity


Analytical Reference Standard for Azeliragon (TTP488) Impurity Profiling and Forced Degradation Studies

As the 5-phenyl analog of Azeliragon (TTP488, a Phase III RAGE inhibitor), CAS 1396884-06-2 is the most structurally relevant potential impurity or degradation product in Azeliragon drug substance batches. Analytical chemistry groups developing HPLC or UPLC-MS methods for Azeliragon purity assessment can utilize this compound as a reference marker for the 5-phenyl substituted process impurity, enabling accurate quantification and method validation in accordance with ICH Q3A guidelines [1].

Structure-Activity Relationship (SAR) Probe for TRPV1 Antagonist Optimization

Patent US20110065764A1 establishes the 5-phenyl-isoxazole-3-carboxamide scaffold as a privileged TRPV1 modulator chemotype [2]. The trifluoro-hydroxy-phenylpropyl amide side chain in CAS 1396884-06-2 offers a conformational and electronic profile distinct from the cyclopentyl or cyclohexyl amide series. Medicinal chemistry teams exploring TRPV1 antagonist SAR for inflammatory or neuropathic pain indications can deploy this compound to assess the impact of the hydroxylated, trifluoromethyl-bearing side chain on potency, selectivity over TRPV2/TRPV3, and metabolic stability.

Diarylisoxazole-3-Carboxamide Intermediate for mtPTP Inhibitor Lead Expansion

The mitochondrial permeability transition pore (mtPTP) inhibitor optimization campaign published in ChemMedChem (2015) demonstrated that systematic variation of the N-aryl and 5-aryl substituents on the isoxazole-3-carboxamide core can yield picomolar inhibitors with in vivo efficacy [3]. CAS 1396884-06-2, with its 5-phenyl group and trifluoro-hydroxy-phenylpropyl side chain, represents a strategic diversification point for synthesizing focused compound libraries aimed at improving upon the lead compound's potency, calcium retention capacity, and blood-brain barrier penetration, relevant to both cardioprotection and neurodegenerative disease programs.

Quote Request

Request a Quote for 5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.